molecular formula C34H30O15 B1631267 1,3,5-Tricaffeoylquinic acid

1,3,5-Tricaffeoylquinic acid

Cat. No.: B1631267
M. Wt: 678.6 g/mol
InChI Key: MSKVJEAKVWAQTA-JFPZSYFPSA-N
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Description

1,3,5-Tricaffeoylquinic acid is a naturally occurring polyphenolic compound belonging to the family of caffeoylquinic acids. These compounds are esters formed between quinic acid and caffeic acid. This compound is known for its significant antioxidant properties and is found in various plants, including coffee beans and certain medicinal herbs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tricaffeoylquinic acid typically involves the esterification of quinic acid with caffeic acid. The process can be carried out using different methods, including chemical synthesis and enzymatic reactions. One common synthetic route involves the selective esterification of quinic acid with caffeic acid under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources such as coffee beans or medicinal plants. The extraction process typically includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tricaffeoylquinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, reduced caffeoylquinic acids, and substituted derivatives .

Scientific Research Applications

1,3,5-Tricaffeoylquinic acid has a wide range of scientific research applications, including:

Mechanism of Action

1,3,5-Tricaffeoylquinic acid exerts its effects primarily through its antioxidant properties. The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress .

Comparison with Similar Compounds

1,3,5-Tricaffeoylquinic acid is part of the larger family of caffeoylquinic acids, which includes:

  • 3-Caffeoylquinic acid (Neochlorogenic acid)
  • 4-Caffeoylquinic acid (Cryptochlorogenic acid)
  • 5-Caffeoylquinic acid (Chlorogenic acid)
  • 3,4-Dicaffeoylquinic acid
  • 3,5-Dicaffeoylquinic acid
  • 4,5-Dicaffeoylquinic acid

Compared to these similar compounds, this compound is unique due to its specific esterification pattern, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C34H30O15

Molecular Weight

678.6 g/mol

IUPAC Name

(3R,5R)-1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(33(45)46,49-31(43)12-6-20-3-9-23(37)26(40)15-20)17-28(32(27)44)48-30(42)11-5-19-2-8-22(36)25(39)14-19/h1-15,27-28,32,35-40,44H,16-17H2,(H,45,46)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1

InChI Key

MSKVJEAKVWAQTA-JFPZSYFPSA-N

Isomeric SMILES

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O

SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O

Origin of Product

United States

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